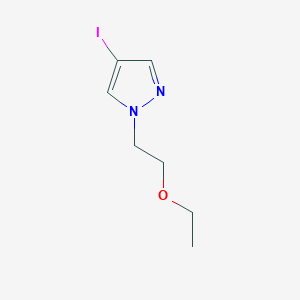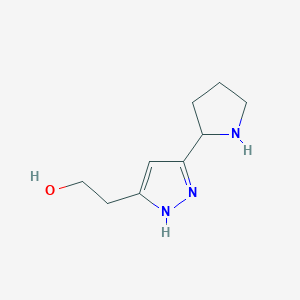
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
説明
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, more commonly known as P2E, is an organic compound with a wide range of applications in the field of scientific research. Its unique chemical structure and properties make it an attractive option for a variety of applications, including in biochemistry, physiology, and drug development. P2E has been studied extensively in recent years due to its potential to provide a variety of benefits in lab experiments.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Approaches : A method to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which are related to 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This process is significant for the formation of bioactive compounds and antitumor alkaloid derivatives (Chagarovskiy et al., 2016).
- Oxidation and Transformation : N-substituted 2-(pyrazol-4-yl)ethanols can be prepared through recyclization reactions, and their oxidation leads to various compounds, highlighting the diverse chemical transformations possible with similar structures (Ivonin et al., 2020).
Applications in Polymer Chemistry
- Protecting Group for Methacrylic Acid : 2-(pyridin-2-yl)ethanol, which shares structural similarities with 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, has been used as a protecting group for methacrylic acid. Its utility in controlled polymerization methods and the production of diblock copolymers demonstrates the potential for related compounds in polymer chemistry (Elladiou & Patrickios, 2012).
Catalysis and Reaction Engineering
- Catalyst for Asymmetric Aldol Reaction : A derivative, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, was used as a catalyst in an asymmetric aldol reaction. This underscores the potential of pyrrolidinyl-based catalysts in eco-friendly solvent mixtures, relevant to 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol (Greco et al., 2016).
Photoreactions and Luminescence
- Photoreactions in Pyrazolyl Derivatives : Pyrazolyl derivatives exhibit interesting photoreactions, such as excited-state intramolecular and intermolecular proton transfer. These characteristics suggest potential applications in optical and electronic materials (Vetokhina et al., 2012).
Coordination Chemistry
- Palladium Complexes with Pyrazole Ligands : Research on (η3-Allyl)palladium complexes with pyrazole ligands, including 2-(5-phenyl-1H-pyrazol-3-yl)pyridine, provides insights into the interaction of pyrazole-based compounds with metals. This is relevant for the development of new metal-organic frameworks and catalytic systems (Montoya et al., 2007).
Antioxidant and Antimicrobial Activity
- Antioxidant and Antimicrobial Properties : Studies on novel pyrazole derivatives, including 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, demonstrate antioxidant and antimicrobial activities. This suggests the potential of similar compounds, like 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, in pharmaceutical and biological applications (Bonacorso et al., 2015).
特性
IUPAC Name |
2-(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-5-3-7-6-9(12-11-7)8-2-1-4-10-8/h6,8,10,13H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVDMAUVMAQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



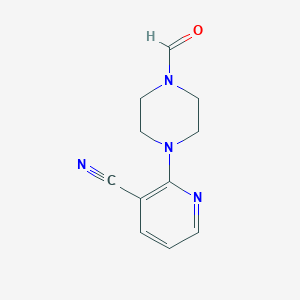
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
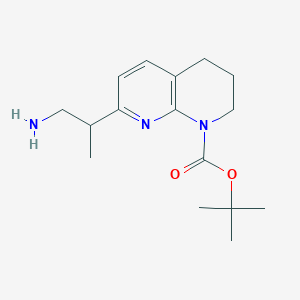
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
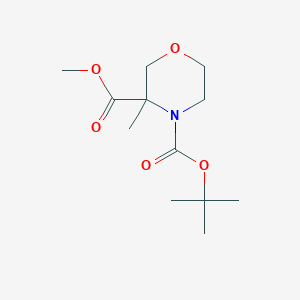
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)

![1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole](/img/structure/B1444070.png)
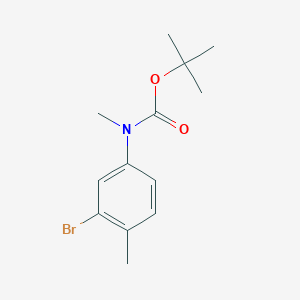
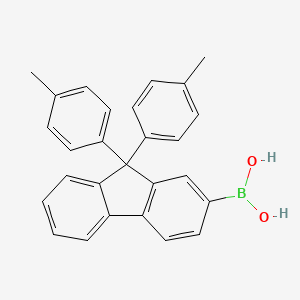
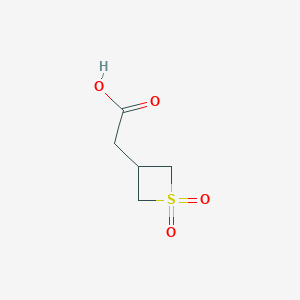
![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)
